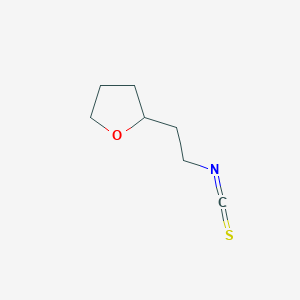
2-(2-Isothiocyanatoethyl)tetrahydrofuran
描述
2-(2-Isothiocyanatoethyl)tetrahydrofuran is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Isothiocyanatoethyl)tetrahydrofuran (ITEF) is a compound that has garnered attention in recent years due to its potential biological activities. Isothiocyanates, including ITEF, are known for their diverse range of biological effects, particularly in the context of cancer prevention, antimicrobial properties, and enzyme inhibition. This article will explore the biological activity of ITEF, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
ITEF is characterized by the presence of an isothiocyanate functional group attached to a tetrahydrofuran ring. The structure can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 170.24 g/mol
The isothiocyanate group (-N=C=S) is responsible for many of the compound's biological activities, as it can interact with various biomolecules in cells.
Anticancer Properties
Research has shown that isothiocyanates possess significant anticancer properties. ITEF specifically has been studied for its ability to induce apoptosis in cancer cells. A study demonstrated that ITEF could inhibit the proliferation of human cancer cell lines through the activation of apoptotic pathways. The mechanism involves the modulation of signaling pathways such as the MAPK pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Table 1: Anticancer Activity of ITEF
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via MAPK pathway |
| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 18 | Activation of caspase-dependent pathways |
Antimicrobial Activity
ITEF has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a variety of bacteria and fungi. The compound disrupts microbial cell membranes and inhibits essential enzymatic processes.
Table 2: Antimicrobial Activity of ITEF
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Membrane disruption |
| Staphylococcus aureus | 16 µg/mL | Enzyme inhibition |
| Candida albicans | 64 µg/mL | Disruption of cell wall synthesis |
Enzyme Inhibition
Isothiocyanates are known to inhibit various enzymes, including those involved in detoxification processes. ITEF has been shown to inhibit glutathione S-transferases (GSTs), which play a crucial role in cellular detoxification.
Case Study: GST Inhibition by ITEF
In a laboratory study, ITEF was tested against several GST isoforms. The results indicated that ITEF effectively inhibited GST activity with an IC50 value ranging from 10 to 25 µM across different isoforms. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing drug detoxification in cancer cells.
The biological activities of ITEF can be attributed to several mechanisms:
- Nucleophilic Attack : The isothiocyanate group can react with nucleophiles such as thiols and amines in proteins, leading to functional modifications that alter protein activity.
- Cell Signaling Modulation : ITEF influences various signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.
属性
IUPAC Name |
2-(2-isothiocyanatoethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c10-6-8-4-3-7-2-1-5-9-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMDVHDIKBRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















